1-(4-Chlorophenyl)-N1-(2-methoxyethyl)-N1-methylethane-1,2-diamine
Description
1-(4-Chlorophenyl)-N1-(2-methoxyethyl)-N1-methylethane-1,2-diamine is an organic compound that belongs to the class of diamines It features a chlorophenyl group, a methoxyethyl group, and a methylethane-1,2-diamine backbone
Properties
IUPAC Name |
1-(4-chlorophenyl)-N-(2-methoxyethyl)-N-methylethane-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19ClN2O/c1-15(7-8-16-2)12(9-14)10-3-5-11(13)6-4-10/h3-6,12H,7-9,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKUQBDDWCPGCDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC)C(CN)C1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-Chlorophenyl)-N1-(2-methoxyethyl)-N1-methylethane-1,2-diamine typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-chlorobenzaldehyde with 2-methoxyethylamine to form an imine intermediate. This intermediate is then reduced using a suitable reducing agent such as sodium borohydride to yield the desired diamine compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-(4-Chlorophenyl)-N1-(2-methoxyethyl)-N1-methylethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-Chlorophenyl)-N1-(2-methoxyethyl)-N1-methylethane-1,2-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-N1-(2-methoxyethyl)-N1-methylethane-1,2-diamine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The specific molecular targets and pathways involved depend on the biological context and the specific application being studied.
Comparison with Similar Compounds
1-(4-Chlorophenyl)-N1-(2-methoxyethyl)-N1-methylethane-1,2-diamine can be compared with other similar compounds, such as:
1-(4-Chlorophenyl)-N1-ethyl-N1-methylethane-1,2-diamine: This compound lacks the methoxyethyl group, which may affect its chemical reactivity and biological activity.
1-(4-Methoxyphenyl)-N1-(2-methoxyethyl)-N1-methylethane-1,2-diamine: The presence of a methoxy group on the phenyl ring can influence the compound’s electronic properties and interactions with molecular targets.
1-(4-Chlorophenyl)-N1-(2-hydroxyethyl)-N1-methylethane-1,2-diamine: The hydroxyethyl group can introduce additional hydrogen bonding interactions, potentially altering the compound’s solubility and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
